molecular formula C14H10Br2N2O B13089075 2-Bromo-2-[2-(4-bromophenyl)hydrazono]-1-phenylethanone

2-Bromo-2-[2-(4-bromophenyl)hydrazono]-1-phenylethanone

Cat. No.: B13089075
M. Wt: 382.05 g/mol
InChI Key: QWAIDHUVNWGWNK-JXAWBTAJSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

2-Bromo-2-[2-(4-bromophenyl)hydrazono]-1-phenylethanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2-Bromo-2-[2-(4-bromophenyl)hydrazono]-1-phenylethanone involves its interaction with various molecular targets, including enzymes and proteins. The compound can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect protein function and activity . The specific pathways involved depend on the biological context and the nature of the target proteins.

Comparison with Similar Compounds

2-Bromo-2-[2-(4-bromophenyl)hydrazono]-1-phenylethanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its hydrazone moiety, which imparts specific reactivity and biological activity not found in the other compounds mentioned.

Properties

Molecular Formula

C14H10Br2N2O

Molecular Weight

382.05 g/mol

IUPAC Name

(1Z)-N-(4-bromophenyl)-2-oxo-2-phenylethanehydrazonoyl bromide

InChI

InChI=1S/C14H10Br2N2O/c15-11-6-8-12(9-7-11)17-18-14(16)13(19)10-4-2-1-3-5-10/h1-9,17H/b18-14-

InChI Key

QWAIDHUVNWGWNK-JXAWBTAJSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C(=N/NC2=CC=C(C=C2)Br)/Br

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(=NNC2=CC=C(C=C2)Br)Br

Origin of Product

United States

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